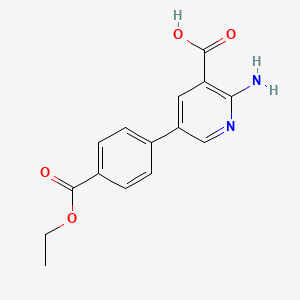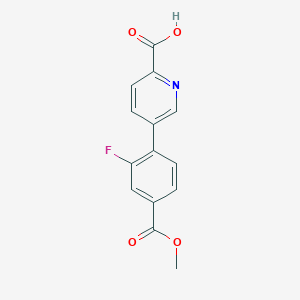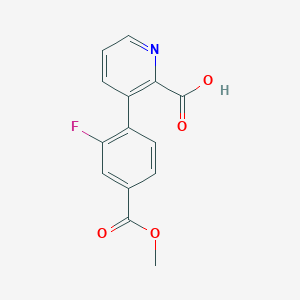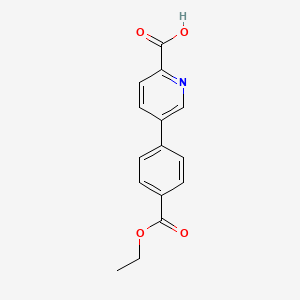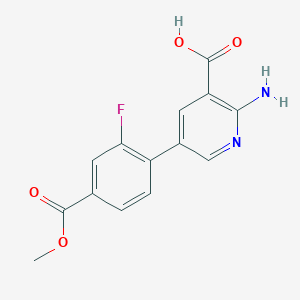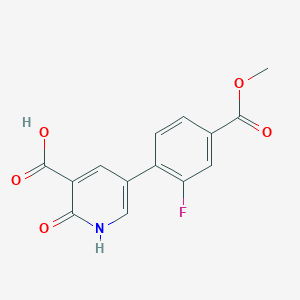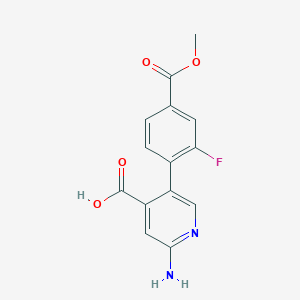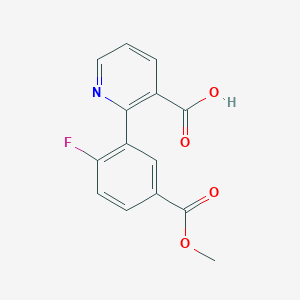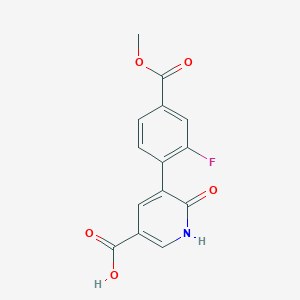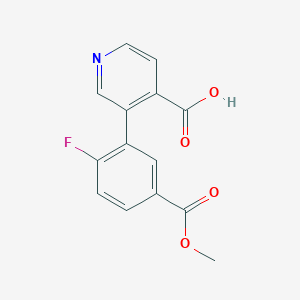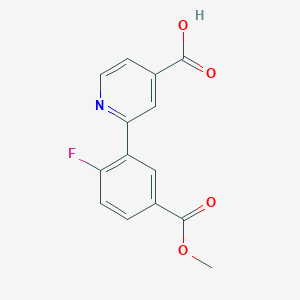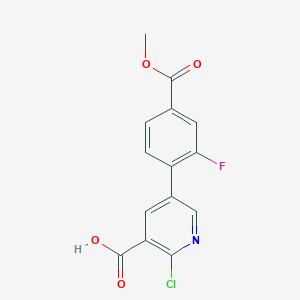
2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% (2C5F4M) is an organic compound belonging to the class of carboxylic acids. It is an important intermediate for the synthesis of a variety of organic compounds, particularly those with a wide range of applications in the pharmaceutical and biotechnology industries. In addition, 2C5F4M has been studied for its potential use in the synthesis of biologically active molecules and in the development of novel drugs.
科学的研究の応用
2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been widely studied for its potential use in the synthesis of biologically active molecules and in the development of novel drugs. It has been used as a starting material in the synthesis of a variety of compounds, including β-blockers, anti-inflammatory agents, anticoagulants, and anti-cancer drugs. In addition, 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been studied for its potential use in the synthesis of peptides and proteins, as well as its ability to inhibit the activity of certain enzymes.
作用機序
2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% is thought to act by forming a covalent bond with the target enzyme, thereby inhibiting its activity. This inhibition is thought to be mediated by the formation of a stable complex between the enzyme and the 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% molecule, which prevents the enzyme from functioning normally.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and matrix metalloproteinases (MMPs). Additionally, it has been shown to have anti-inflammatory, anticoagulant, and anti-cancer properties.
実験室実験の利点と制限
2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. However, it has several limitations, including its low solubility in water and its potential to form toxic byproducts when heated.
将来の方向性
Future research on 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% could focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug development. Additionally, further research could be conducted to identify novel uses for 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95%, such as its potential use as a catalyst or as a reagent for the synthesis of other compounds. Furthermore, research could be conducted to investigate the potential toxicity of 2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% and to identify potential methods for reducing its toxicity.
合成法
2-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)nicotinic acid, 95% can be synthesized from a variety of starting materials, including 2-chloro-5-fluorophenylacetic acid and 4-methoxybenzoyl chloride. The reaction proceeds via a nucleophilic substitution reaction, where the nucleophile is the 4-methoxybenzoyl chloride and the electrophile is the 2-chloro-5-fluorophenylacetic acid. The reaction is carried out in an inert atmosphere of nitrogen or argon and at temperatures ranging from 0°C to 100°C.
特性
IUPAC Name |
2-chloro-5-(2-fluoro-4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO4/c1-21-14(20)7-2-3-9(11(16)5-7)8-4-10(13(18)19)12(15)17-6-8/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHIWVQZJKIFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688105 |
Source


|
| Record name | 2-Chloro-5-[2-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261906-20-0 |
Source


|
| Record name | 2-Chloro-5-[2-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

